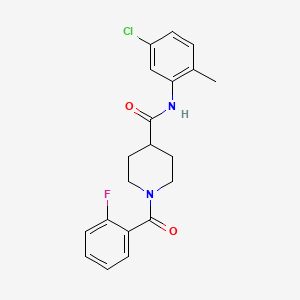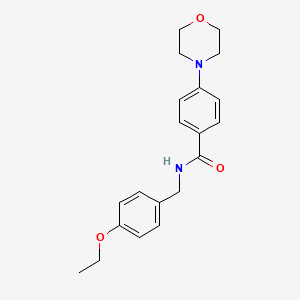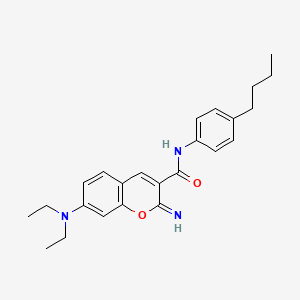
N-(5-chloro-2-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, also known as CFTR modulator, is a type of drug that has been developed for the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by a mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to the production of a defective CFTR protein. CFTR modulators are designed to correct the function of the CFTR protein, thereby improving the symptoms of CF.
Mecanismo De Acción
N-(5-chloro-2-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide modulators work by correcting the function of the this compound protein. The this compound protein is a chloride channel that is responsible for the transport of chloride ions across cell membranes. In CF patients, the this compound protein is defective and does not function properly. This compound modulators bind to the this compound protein and improve its function, thereby increasing the transport of chloride ions across cell membranes. This leads to improved hydration of the airway surface, which reduces the viscosity of mucus and improves lung function.
Biochemical and Physiological Effects:
This compound modulators have several biochemical and physiological effects in CF patients. These drugs improve the function of the this compound protein, which leads to increased chloride transport across cell membranes. This results in improved hydration of the airway surface, which reduces the viscosity of mucus and improves lung function. This compound modulators also reduce inflammation and improve bacterial clearance in the lungs of CF patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide modulators have several advantages and limitations for lab experiments. One advantage is that these drugs have a well-defined mechanism of action, which makes them useful for studying the function of the this compound protein. This compound modulators also have a high degree of specificity, which allows researchers to study the effects of modulating specific domains of the this compound protein. However, one limitation is that these drugs are expensive and may not be accessible to all researchers. This compound modulators also have limited efficacy in certain CF patient populations, which may limit their usefulness in certain experiments.
Direcciones Futuras
There are several future directions for the development of N-(5-chloro-2-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide modulators. One direction is the development of drugs that target specific mutations in the this compound gene. This would allow for more personalized treatment of CF patients based on their specific genetic mutations. Another direction is the development of combination therapies that target multiple aspects of CF disease pathology, such as inflammation and bacterial clearance. Finally, there is a need for the development of this compound modulators that are effective in patients with rare mutations that are not currently targeted by existing drugs.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide modulators have been extensively studied in preclinical and clinical trials for the treatment of CF. Several this compound modulators have been approved by regulatory agencies, such as the US Food and Drug Administration (FDA), for the treatment of CF. These drugs have been shown to improve lung function, reduce hospitalizations, and improve quality of life in CF patients. This compound modulators are also being studied for the treatment of other diseases, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O2/c1-13-6-7-15(21)12-18(13)23-19(25)14-8-10-24(11-9-14)20(26)16-4-2-3-5-17(16)22/h2-7,12,14H,8-11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPNFYIFNJSRDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethyl 7-methyl 5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4680932.png)
![4-(4-chloro-2-methylphenoxy)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}butanamide](/img/structure/B4680940.png)
![5-{[(2-methylbenzyl)thio]methyl}-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4680944.png)
![2-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid](/img/structure/B4680956.png)
![1-(2,4-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4680962.png)
![N-butyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B4680965.png)



![ethyl 4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4681003.png)
![1-[(2-fluorophenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4681008.png)
![methyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate](/img/structure/B4681010.png)
![6,6-dimethyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4681018.png)
![2-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4681022.png)